molecular formula C14H13ClF3N5O4 B2557526 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime CAS No. 306978-03-0

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime

Cat. No.: B2557526
CAS No.: 306978-03-0
M. Wt: 407.73
InChI Key: CGZLQFKQGSZWHI-MPUCSWFWSA-N
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Description

The compound 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime features a pyrimidine core with three ketone oxygen atoms (2,4,6-trioxohexahydropyrimidine) and an aldehyde group at position 5, which is modified into an O-methyloxime. A 3-chloro-5-(trifluoromethyl)-2-pyridinyl substituent is linked via an aminoethyl chain. Key structural attributes include:

  • Pyrimidine core: Hexahydro configuration with three ketone groups.
  • Substituents: Electron-withdrawing chloro and trifluoromethyl groups on the pyridine ring.
  • Oxime moiety: O-methyloxime group, which enhances stability and modulates solubility.

Properties

IUPAC Name

1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-[(Z)-methoxyiminomethyl]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N5O4/c1-27-21-6-8-11(24)22-13(26)23(12(8)25)3-2-19-10-9(15)4-7(5-20-10)14(16,17)18/h4-6,8H,2-3H2,1H3,(H,19,20)(H,22,24,26)/b21-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZLQFKQGSZWHI-MPUCSWFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1C(=O)NC(=O)N(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\C1C(=O)NC(=O)N(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime is a complex organic molecule that has gained attention for its potential biological activities. This article reviews the available literature on its synthesis, biological activities, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C13H14ClF3N3O3C_{13}H_{14}ClF_3N_3O_3, with a molecular weight of approximately 371.72 g/mol. Its structure includes a pyridine ring substituted with a chloro and trifluoromethyl group, which is known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine ring and subsequent modifications to introduce the functional groups. Detailed methodologies can be found in synthetic organic chemistry literature, where various approaches have been optimized for yield and purity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the trifluoromethyl-pyridine moiety have shown activity against various bacterial strains and fungi. In a study examining related compounds, several demonstrated effective inhibition rates against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary results suggest that it may induce apoptosis in specific cancer cells, potentially through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The half-maximal inhibitory concentration (IC50) values observed were promising, indicating a potential for further development as an anticancer agent.

Toxicity Assessments

Toxicity studies, particularly using zebrafish embryos as a model organism, have been instrumental in assessing the safety profile of this compound. The LC50 values obtained from these studies suggest that while some derivatives exhibit low toxicity, careful evaluation is necessary for therapeutic applications .

Case Studies

  • Case Study on Antibacterial Activity : A series of derivatives were tested for their antibacterial efficacy against E. coli. Compounds with similar structural motifs showed inhibition zones ranging from 15 mm to 25 mm at concentrations of 100 µg/mL.
  • Case Study on Anticancer Potential : In vitro studies on human breast cancer cell lines revealed that certain analogs led to a significant reduction in cell viability (up to 70% at 10 µM concentration), suggesting a robust anticancer potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyridine ring or alterations in substituent groups can lead to enhanced potency or selectivity towards particular biological targets.

CompoundActivityIC50/LC50Reference
Compound AAntibacterial25 µg/mL
Compound BAnticancer10 µM
Compound CLow toxicityLC50 = 20 mg/L

Comparison with Similar Compounds

Structural Analogues and Key Differences

The target compound shares structural motifs with pyridine-, pyrazole-, and isoxazole-based oxime derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name/ID Core Structure Substituents/Functional Groups Oxime Type Key Properties/Applications Reference
Target Compound Pyrimidine Chloro, trifluoromethyl (pyridine); aminoethyl linker O-methyloxime Hypothesized enzyme inhibition -
9l () Pyrazole Bromophenoxy, trifluoromethyl O-((2-chloropyridin-5-yl)methyl)oxime Melting point: 106–108 °C; bioactivity in synthesis studies
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-... () Pyridine Ethoxy, trifluoromethyl benzyl O-benzyloxime Enhanced lipophilicity
Ethanone derivative () Isoxazole Trifluoromethyl, methyloxime O-methyloxime Structural similarity in oxime group
Key Observations:

Core Structure :

  • The pyrimidine core of the target is distinct from pyrazole (–10) and pyridine () analogs. Pyrimidines often exhibit different hydrogen-bonding capabilities compared to five-membered heterocycles.
  • Isoxazole derivatives () share the O-methyloxime group but differ in ring strain and electronic properties.

Aminoethyl linker: Unique to the target compound, this may facilitate interactions with biological targets through hydrogen bonding or charge transfer.

Oxime Variations :

  • O-methyloxime (target and ) improves metabolic stability compared to bulkier O-benzyloxime () or O-((2-chloropyridinyl)methyl)oxime ().

Physicochemical and Spectroscopic Comparisons

NMR Data (Inferred from and ):
  • Region-specific shifts: Compounds with similar substituents (e.g., trifluoromethyl) show overlapping chemical shifts in non-substituted regions (). For example, shifts in regions A (positions 39–44) and B (positions 29–36) in pyrazole derivatives () correlate with substituent positioning. The target compound’s pyrimidine core would likely exhibit distinct shifts in these regions.
Melting Points ():
  • Pyrazole derivatives with halogenated aryloxy groups (e.g., 9l: 106–108 °C; 9m: 85–87 °C) demonstrate how electron-withdrawing substituents increase melting points. The target compound’s melting point is unreported but expected to differ due to its pyrimidine core.

Bioactivity and Functional Implications

  • Lumping strategy (): The target could be grouped with trifluoromethylated pyridine/pyrimidine derivatives for studying physicochemical behavior in drug design.

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